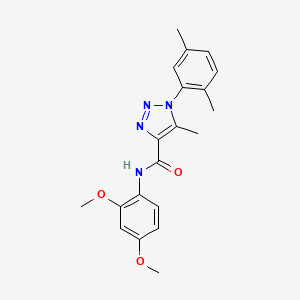

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-12-6-7-13(2)17(10-12)24-14(3)19(22-23-24)20(25)21-16-9-8-15(26-4)11-18(16)27-5/h6-11H,1-5H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFKTDVUSDFXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent and its mechanisms of action based on recent research findings.

Structure and Properties

The compound features a triazole ring that is known for its pharmacological significance. The presence of substituents such as 2,4-dimethoxyphenyl and 2,5-dimethylphenyl enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) with an IC50 value of 6.06 μM. This compound induced apoptosis and increased reactive oxygen species (ROS) production in cancer cells, suggesting a potential mechanism for its anticancer effects .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cancer Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 5i | NSCLC | 6.06 | Induces apoptosis, ROS generation |

| Compound A | MDA-MB-231 | 17.83 | Cell cycle arrest |

| Compound B | MCF-7 | 19.73 | Apoptosis induction |

The mechanisms through which triazole derivatives exert their anticancer effects include:

- Induction of Apoptosis : Enhanced expression of apoptosis-related proteins such as LC3 and γ-H2AX has been observed in treated cells.

- ROS Generation : Increased levels of ROS can lead to oxidative stress, contributing to cell death in cancer cells.

- Cell Cycle Arrest : Some triazoles have been shown to interfere with cell cycle progression, leading to growth inhibition.

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

- Study on NSCLC : A derivative was tested against NSCLC cell lines and showed promising results in inducing apoptosis through ROS-mediated pathways .

- MTT Assay Evaluation : Various triazole compounds were screened using the MTT assay against different cancer cell lines (e.g., MDA-MB-231 and MCF-7), revealing significant cytotoxic effects .

- Structure-Activity Relationship (SAR) : SAR studies indicate that specific substitutions on the triazole ring enhance biological activity, highlighting the importance of electronic and steric factors in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related 1,2,3-triazole-4-carboxamides (Table 1), focusing on substituent variations and their impact on physicochemical and biological properties.

Table 1: Comparison of Structural Analogues

Key Observations:

- Lipophilicity: The target compound’s 2,4-dimethoxyphenyl and 2,5-dimethylphenyl groups confer higher lipophilicity compared to analogues with ethoxy (352.4 Da, ) or amino substituents (335.4 Da, ). This may enhance membrane permeability but reduce aqueous solubility.

- Steric Considerations : Bulky substituents like cyclopropyl (398.8 Da, ) or 3,4-dimethylphenyl (398.9 Da, ) may hinder molecular packing, affecting crystallinity or solubility.

Crystallography and Molecular Interactions

Compounds like ZIPSEY (CSD refcode) and LELHOB (CSD refcode) exhibit intermolecular hydrogen bonding via hydroxyl or oxazole groups . In contrast, the target compound’s methoxy groups may participate in weaker C–H···O interactions, influencing crystal packing and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.